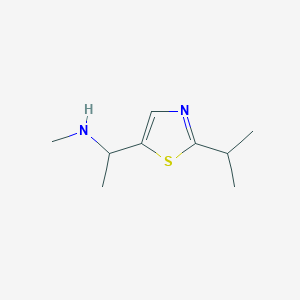
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one: is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridinone, characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 1st, 3rd, and 6th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the bromination of 1,3,6-trimethyl-1,2-dihydropyridin-2-one using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as methanol or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction Reactions: Reduction of the compound can yield dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 5-substituted pyridinone derivatives.
Oxidation: Formation of pyridinone derivatives with higher oxidation states.
Reduction: Formation of dihydropyridine derivatives.
科学的研究の応用
Chemistry: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one is used as a building block in organic synthesis. It can participate in various coupling reactions, such as Suzuki or Stille coupling, to form complex molecules .
Biology: Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry .
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methyl groups can influence the compound’s binding affinity and specificity towards these targets .
類似化合物との比較
- 4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one
- 5-Bromo-1,2-dihydropyridin-2-one
- 3-Bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one
Comparison: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one is unique due to the specific positioning of the bromine atom and the three methyl groups. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs . For example, the presence of the bromine atom at the 5th position may enhance its ability to participate in substitution reactions, while the methyl groups can influence its solubility and stability.
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
5-bromo-1,3,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-7(9)6(2)10(3)8(5)11/h4H,1-3H3 |
InChIキー |
YIXLREAFYQOAAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N(C1=O)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




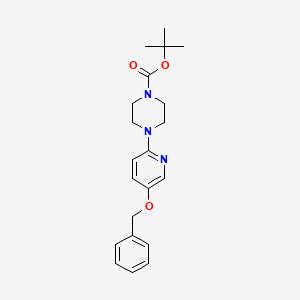
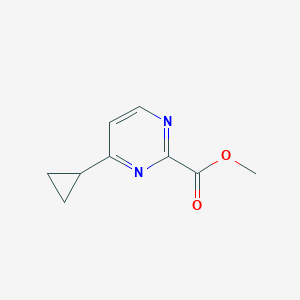

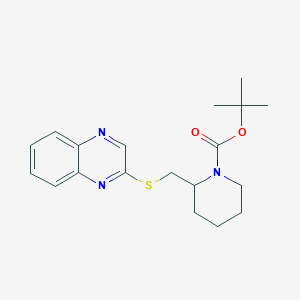
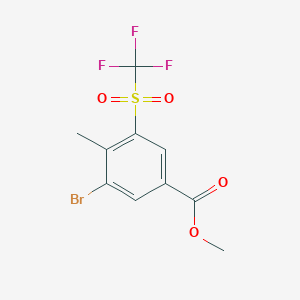
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

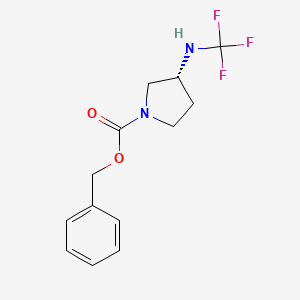
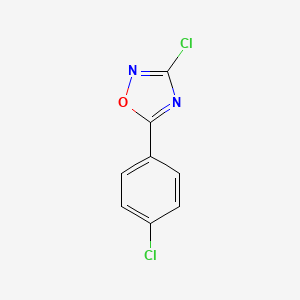
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

